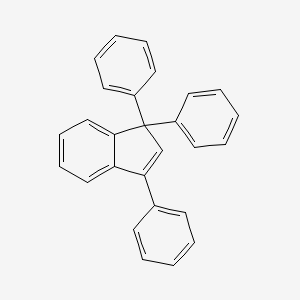

1,1,3-Triphenylindene

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

4614-01-1 |

|---|---|

分子式 |

C27H20 |

分子量 |

344.4 g/mol |

IUPAC 名称 |

1,1,3-triphenylindene |

InChI |

InChI=1S/C27H20/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-20H |

InChI 键 |

HPSBBDGPOWEYOI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(C3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |

产品来源 |

United States |

Synthetic Strategies and Methodologies for 1,1,3 Triphenylindene and Its Derivatives

Classic Synthetic Routes to 1,1,3-Triphenylindene

Traditional methods for constructing the this compound core often rely on acid-catalyzed cyclization reactions. These routes are characterized by the use of strong Brønsted or Lewis acids to promote intramolecular ring formation.

Friedel-Crafts Cyclialkylation Approaches

A primary classic route to phenyl-substituted indanes, which are direct precursors to indenes, is through Friedel-Crafts cyclialkylation. This involves the intramolecular cyclization of a phenylated alcohol under acidic conditions. Specifically, 1,1,3-triphenylindane can be synthesized from 1,1,3,3-tetraphenyl-1-propanol. researchgate.net The reaction proceeds via the formation of a carbocation intermediate which then undergoes an electrophilic aromatic substitution to form the five-membered ring. researchgate.netiitk.ac.in The resulting indane can be subsequently dehydrogenated to yield the corresponding indene (B144670).

The choice of acid catalyst and reaction conditions plays a crucial role in the efficiency of the cyclization. Common catalysts include sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and aluminum chloride (AlCl₃) in nitromethane (B149229) (CH₃NO₂). researchgate.net The general mechanism involves protonation of the alcohol's hydroxyl group, followed by the loss of water to form a stable tertiary carbocation. This electrophile is then attacked by one of the pendant phenyl groups to close the ring.

| Precursor | Catalyst/Conditions | Product | Reference |

| 1,1,3,3-Tetraphenyl-1-propanol | H₂SO₄, AlCl₃/CH₃NO₂, or PPA | 1,1,3-Triphenylindane | researchgate.net |

| 3,3,3-Trifluoro-1-phenylpropyne | Aluminium bromide, Benzene (B151609) | 1,3,3-Triphenylindene | researchgate.net |

This table illustrates examples of Friedel-Crafts type reactions leading to triphenyl-substituted indene or indane skeletons.

Reactions Involving Triphenylmethanol (B194598) and Alkynes

While direct condensation of triphenylmethanol with alkynes to form this compound is not a commonly cited standard procedure, related reactions highlight the principles involved. The synthesis of triphenylmethanol itself is a classic Grignard reaction, where phenylmagnesium bromide reacts with an ester like ethyl benzoate. athabascau.camasterorganicchemistry.com The triphenylmethyl (trityl) cation, readily formed from triphenylmethanol in acidic conditions, is a key reactive intermediate. umkc.edu

The synthesis of indene derivatives can be achieved through the reaction of propargylic alcohols with 1,3-dicarbonyl compounds, catalyzed by Lewis acids like copper(II) triflate. researchgate.net A plausible, though less direct, route could involve the reaction of a suitable alkyne with triphenylmethanol derivatives under conditions that favor cyclization. For instance, the intramolecular addition of triarylmethanes to alkynes has been developed as a method for synthesizing indene derivatives. researchgate.net

Modern Catalytic Approaches for Indene Skeleton Construction

Recent advances in organic synthesis have introduced powerful catalytic methods for constructing the indene framework with high efficiency and selectivity. These methods often utilize transition metals or organocatalysts to mediate the formation of the carbocyclic ring.

Transition-Metal-Catalyzed Annulations

Transition-metal-catalyzed annulation reactions have become a versatile and atom-economical strategy for accessing indene and indenone structures. researchgate.netbohrium.com These reactions often proceed via C-H bond activation, allowing for the direct coupling of aromatic compounds with alkynes or alkenes. acs.orgresearchgate.net Catalysts based on rhodium, palladium, nickel, and iron have been extensively used. bohrium.comorganic-chemistry.org

For example, rhodium(III)-catalyzed annulation of aromatic ketones with alkynes can produce indene derivatives. nih.gov Similarly, palladium-catalyzed domino reactions of internal alkynes with hindered Grignard reagents can yield polysubstituted indenes. nih.gov A general approach involves a [3+2] annulation of an aromatic compound with a two-carbon partner, such as an alkyne, to construct the five-membered indene ring. acs.org While many examples produce indenones or other substituted indenes, the strategic selection of substrates, such as diphenylacetylene (B1204595) and a suitable phenyl-containing coupling partner, could theoretically be adapted for the synthesis of this compound.

Illustrative Catalytic Systems for Indene Synthesis

| Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Internal Alkynes + Hindered Grignard Reagents | Polysubstituted Indenes | nih.gov |

| Rh(I) catalyst | 2-(Chloromethyl)phenylboronic acid + Alkynes | Substituted Indenes | organic-chemistry.org |

| FeCl₃ | N-Benzylic sulfonamides + Internal Alkynes | Functionalized Indenes | organic-chemistry.org |

This table showcases various transition-metal catalysts and substrates used in the synthesis of the indene core.

The regioselectivity of these annulations can be a challenge, particularly with unsymmetrical alkynes, but polarized alkynes like ynol ethers have been used to control the reaction outcome. du.edu

Organocatalytic Strategies for Indene Derivatization

Organocatalysis offers a metal-free alternative for the synthesis of chiral and functionalized indenes. These methods often employ small organic molecules, such as amines or squaramides, to catalyze the desired transformations. rsc.orgacs.org

A notable strategy is the reductive cyclization of ortho-formyl trans-cinnamaldehydes using an aminocatalyst and a Hantzsch ester, which yields 1H-indene-2-carbaldehyde derivatives. rsc.orgrsc.org The use of sterically demanding catalysts can prevent subsequent isomerization of the product. rsc.orgrsc.org While this specific example leads to a carbaldehyde derivative, the underlying principle of using organocatalysis to trigger an intramolecular cyclization cascade can be applied to the synthesis of various indene skeletons. For instance, chiral squaramide catalysts have been used in Michael/Aldol cascade reactions to produce spirocyclohexane indane-1,3-diones. acs.org

Synthesis of Substituted this compound Analogues and Derivatives

The synthesis of substituted analogues of this compound generally involves modifying the classical or modern synthetic routes by using appropriately substituted starting materials.

For instance, in the Friedel-Crafts approach, using a substituted 1,1,3,3-tetraphenyl-1-propanol (e.g., with substituents on one or more of the phenyl rings) would lead to a correspondingly substituted 1,1,3-triphenylindane. Similarly, transition-metal-catalyzed annulations offer a modular approach where substituted alkynes or substituted aromatic substrates can be used to generate a wide array of derivatives. nih.gov

The synthesis of various functionalized indenes has been achieved through methods such as:

Palladium-catalyzed annulation: Reacting fluorine-containing internal alkynes with 2-iodophenol (B132878) derivatives to create fluoroalkylated benzofurans, showcasing the versatility of the alkyne partner. researchgate.net

Domino reactions: Using a single set of substrates, such as internal alkynes and hindered Grignard reagents, under different catalytic conditions (e.g., with or without a phosphine (B1218219) ligand) to produce either polysubstituted indenes or cis-stilbenes. nih.gov

Sequential Nucleophilic Substitution: While demonstrated on s-triazine, the principle of sequential substitution can be conceptually applied to build complex derivatives on a pre-formed indene core if suitable reactive handles are present. nih.gov

These strategies allow for the introduction of a wide range of functional groups onto the triphenylindene scaffold, enabling the fine-tuning of its chemical and physical properties for specific applications.

Asymmetric Synthesis Approaches to Chiral Indene Derivatives

The development of asymmetric methods to synthesize chiral indene derivatives is of significant interest due to the prevalence of such scaffolds in biologically active molecules and chiral ligands for catalysis. oaepublish.com These approaches aim to control the stereochemistry at one or more chiral centers, leading to enantiomerically enriched or pure products. iipseries.org

One major strategy is the use of chiral catalysts in reactions that construct the indene ring or functionalize a pre-existing one. iipseries.org Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives has been shown to produce 2-arylindanes with high enantioselectivity. acs.orgnih.gov This reaction proceeds through a series of steps involving a rhodium catalyst and a chiral ligand, which dictates the stereochemical outcome. acs.orgnih.gov Cascade reactions, which combine multiple transformations in a single pot, have also been employed. For instance, an aminocatalytic asymmetric Diels-Alder reaction followed by an N-heterocyclic carbene-mediated benzoin (B196080) condensation can generate highly fused indane products with multiple chiral centers. rsc.org

Another powerful technique is the use of chiral auxiliaries. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This approach has been applied to various reactions, including alkylations and cycloadditions, to generate chiral indene derivatives. sfu.ca

Furthermore, asymmetric desymmetrization of meso compounds provides an elegant route to chiral building blocks. irb.hr This involves the selective reaction of one of two enantiotopic functional groups in a meso starting material, catalyzed by a chiral reagent, to produce a chiral product. irb.hr

Table 2: Asymmetric Synthesis Strategies for Chiral Indenes

| Approach | Example Reaction | Key Features | Reference |

|---|---|---|---|

| Catalytic Asymmetric Addition | Rhodium-catalyzed addition of arylboron reagents to indenes | Forms 2-arylindanes in good yields and high enantioselectivity. Involves a 1,4-Rh shift mechanism. | acs.orgnih.gov |

| Catalytic Cascade Reaction | Asymmetric Diels-Alder/benzoin condensation | Creates fused indane structures with multiple chiral centers in a one-pot process. | rsc.org |

| Chiral Auxiliary Control | Diels-Alder reaction of an acrylate (B77674) derivative attached to a chiral acetal | The chiral auxiliary directs the stereochemical outcome of the cycloaddition, leading to high diastereoselectivity. | sfu.ca |

| Palladium-Catalyzed Cyclization | Asymmetric (4+2) dipolar cyclization | Constructs chiral spiro-indenes bearing all-carbon quaternary stereocenters. | oaepublish.com |

| Asymmetric Desymmetrization | Catalytic desymmetrization of cyclic meso-anhydrides | Provides access to functionalized chiral building blocks for the synthesis of complex molecules. | irb.hr |

Photochemical Synthesis Pathways to Triphenylindene Isomers

Photochemical reactions offer unique pathways to access isomers of triphenylindene that may be difficult to obtain through thermal methods. These reactions involve the absorption of light by the molecule, leading to an electronically excited state that can undergo various transformations such as isomerization, rearrangement, or dimerization. cdnsciencepub.com

The photolysis of substituted indenes can lead to phenyl migration. For example, irradiation of 1,1-diphenylindene results in a rearrangement to form 2,3-diphenylindene. cdnsciencepub.com This process involves a kinetically controlled hydrogen shift. cdnsciencepub.com The use of photosensitizers, such as acetophenone, can also promote these rearrangements. cdnsciencepub.com

Irradiation of other precursors can also yield triphenylindene isomers. The photoisomerization of tetraphenylallene (B156197) is a known route to 1,2,3-triphenylindene. researchgate.net Similarly, photosensitized electron transfer reactions can induce isomerizations. The reaction of 1,1,3,3-tetraphenylpropene using tetracyanoethylene (B109619) as an electron acceptor leads to the formation of 1,3,3-triphenylindene. cdnsciencepub.com

The specific isomer formed can be influenced by the reaction conditions, including the solvent, the wavelength of light used, and the presence of sensitizers or other reagents. researchgate.net For instance, the irradiation of the 1,2-diphenylindenyl anion has been shown to produce 1,2,3-triphenylindene. researchgate.net These photochemical methods provide a powerful tool for exploring the chemical space of triphenylindene isomers. nih.govnih.gov

Table 3: Photochemical Routes to Triphenylindene Isomers

| Starting Material | Reaction Type | Product Isomer | Key Conditions | Reference |

|---|---|---|---|---|

| 1,1-Diphenylindene | Photorearrangement | 2,3-Diphenylindene | Direct irradiation or photosensitization (e.g., with acetophenone). | cdnsciencepub.com |

| Tetraphenylallene | Photoisomerization | 1,2,3-Triphenylindene | Irradiation. | researchgate.net |

| 1,1,3,3-Tetraphenylpropene | Photosensitized (electron transfer) | 1,3,3-Triphenylindene | Irradiation in the presence of tetracyanoethylene (TCNE) as an acceptor. | cdnsciencepub.com |

| 1,2-Diphenylindenyl anion | Photoisomerization | 1,2,3-Triphenylindene | Irradiation of the anion. | researchgate.net |

Mechanistic Investigations of Reactions Involving 1,1,3 Triphenylindene

Photochemical Reactivity and Transformations

The absorption of light energy elevates 1,1,3-triphenylindene to an electronically excited state, unlocking a variety of photochemical reaction channels. These transformations often involve isomerization, dimerization, and the formation of highly reactive intermediates such as carbenes and radicals, leading to a diverse array of products.

Upon irradiation, substituted indenes can undergo complex reaction pathways. For instance, the irradiation of indenyl anions in the presence of an aryl halide can lead to arylation, producing more highly phenylated indenes. acs.org Specifically, the irradiation of 1,3-diphenylindenyl anion produces both 1,1,3- and 1,2,3-triphenylindene. acs.org While this involves the anion rather than the neutral molecule, it demonstrates the susceptibility of the indenyl system to photoinduced transformations. The photochemistry of resonance-stabilized carbanions often involves the generation of radicals in the presence of carbanions, leading to chemistry that follows the general outline of the SRN1 process. acs.org

The photolysis of this compound itself can lead to the formation of transient species like isoindenes. mcmaster.ca The study of related compounds, such as tetraphenylallene (B156197), shows that treatment with hydrogen halides can yield this compound, indicating the relative stability of this rearranged product. core.ac.uk

While direct carbene generation from this compound is not explicitly detailed, related indenyl systems serve as precursors for carbene-mediated reactions. For example, iron carbene complexes can be generated in situ from indenyl-ligated precursors. acs.org These electrophilic iron carbene complexes are effective in cyclopropanation reactions with alkenes. acs.org

Gold-catalyzed reactions of substrates bearing an alkyne and a triarylmethyl group can proceed through a pathway involving a rsc.orgacs.org-hydride shift to form a vinyl gold intermediate that then evolves into a gold carbene. thieme-connect.com This carbene subsequently undergoes a acs.orgacs.org-C-H insertion to yield triarylindenes. thieme-connect.comacs.org This demonstrates a plausible mechanistic pathway for the formation of the this compound skeleton through a carbene intermediate.

The photochemical reactions of this compound and related molecules are dictated by the behavior of their electronically excited states and the transient intermediates that are formed. Upon photoexcitation, the indenyl radical, a key structural component, undergoes complex dynamics. nih.gov Studies on the photodissociation of the indenyl radical show that it can absorb multiple photons, leading to dissociation into smaller fragments. nih.gov These results suggest that the dissociation occurs after internal conversion to the ground electronic state. nih.gov

Theoretical studies on the indenyl radical have been conducted to understand its vibronic structure and the dynamics of its low-lying electronic states. rsc.orgresearchgate.net These investigations highlight the importance of non-adiabatic effects in the electronic relaxation mechanism of the indenyl radical. rsc.orgresearchgate.net The intermediates in the photochemistry of this compound can include radical ions, as seen in photosensitized electron transfer reactions. cdnsciencepub.comresearchgate.net The photolysis of this compound can also generate transient species like 1,2,3-triphenylisoindene. mcmaster.ca The study of these fleeting intermediates is crucial for a complete understanding of the photochemical transformations of this compound.

Carbene-Mediated Reactions

Catalytic Reaction Mechanisms

Catalysis offers efficient routes for chemical transformations by lowering the activation energy of a reaction. Both metal-based and acid-based catalysts have been employed to induce specific reactions in this compound, primarily involving reduction and isomerization.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of reactions. In the context of this compound, metal catalysts have been utilized for reduction reactions. One documented example is the catalytic reduction of this compound using a Palladium-Barium Sulfate (Pd-BaSO₄) catalyst. This process leads to the formation of a dihydro derivative, specifically 1,1,3-triphenylindan, with a melting point of 112-113°C. acs.org

While transition metals like palladium, rhodium, and copper are widely used for various C-C and C-H bond functionalizations, detailed mechanistic studies for such reactions involving this compound as a substrate are not extensively covered in the surveyed literature beyond catalytic hydrogenation.

Acid catalysis provides an alternative pathway for the transformation of this compound. Research has shown that this compound undergoes isomerization to form 1,2,3-triphenylindene when treated with acidic reagents. archive.org This transformation can be achieved under several conditions, including the use of:

Gaseous hydrogen bromide or hydrogen chloride. archive.org

Saturated solutions of HBr or HCl in acetic acid. archive.org

Boiling "concentrated" hydrochloric acid. archive.org

Boiling acetic acid. archive.org

Among these, acetic acid saturated with hydrogen chloride at its boiling point has been noted as a particularly effective catalytic system for this isomerization. archive.org

Metal-Catalyzed Pathways

Reactivity Towards Various Reagents and Functionalization

The functionalization of this compound can be achieved through its reaction with various reagents. Reduction reactions, in particular, have been studied using different methodologies, revealing complex rearrangements and intermediates.

The reduction of the indene (B144670) system in this compound has been accomplished through chemical, catalytic, and electrochemical methods, often yielding different isomers of the reduced product, 1,1,3-triphenylindan.

Chemical and Catalytic Reduction: The reduction with alkali metals, such as a sodium-potassium alloy in tetrahydrofuran (B95107) (THF), followed by quenching with water, results in the formation of 1,2,3-triphenylindan. researchgate.net This outcome indicates that the reaction proceeds through an intermediate radical anion or dianion where a phenyl group migrates. researchgate.net A similar reduction using sodium in methanol (B129727) also yields an isomeric dihydro derivative with a melting point of 133°C. acs.org In addition to the previously mentioned Pd-BaSO₄, reduction can also be achieved using phosphorus (P) and hydriodic acid (HI), which gives the same dihydro derivative with a melting point of 112-113°C. acs.org

Electrochemical Reduction: Voltammetric studies of the electrochemical reduction of this compound in dimethylformamide (DMF) show a reductive rearrangement that produces the dianion of 1,2,3-triphenyl-2H-indene. vdoc.pub This process can follow either an EEC (Electron-Electron-Chemical) or an EDispC (Electron-Disproportionation-Chemical) pathway. vdoc.pub The rearrangement, which involves a 1,2-phenyl shift, occurs specifically at the dianion stage of the reaction intermediate. archive.org The formation of this rearranging dianion is favored by homogeneous disproportionation in the presence of sodium cations at room temperature, a process supported kinetically by the rapid subsequent reaction and thermodynamically by ion pairing. vdoc.pub

| Reduction Method | Reagents/Conditions | Product | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Chemical Reduction | Na/K alloy in THF, then H₂O | 1,2,3-Triphenylindan | Not specified | researchgate.net |

| Chemical Reduction | Na in MeOH | Isomeric Dihydro Derivative | 133 | acs.org |

| Catalytic Hydrogenation | Pd-BaSO₄ | 1,1,3-Triphenylindan | 112-113 | acs.org |

| Chemical Reduction | P and HI | 1,1,3-Triphenylindan | 112-113 | acs.org |

| Electrochemical Reduction | Hg electrode in DMF | Rearranged Indan (via dianion) | Not applicable | vdoc.pub |

Deuterium (B1214612) labeling is a powerful technique in physical organic chemistry used to trace the pathways of atoms and elucidate reaction mechanisms. By replacing hydrogen with its heavier isotope, deuterium, chemists can study kinetic isotope effects and determine which bonds are broken or formed in rate-determining steps. While this method is widely applied to understand various reaction types, including rearrangements and catalytic cycles, specific studies employing deuterium labeling to investigate the reaction mechanisms of this compound have not been identified in the reviewed literature.

Advanced Spectroscopic and Computational Analyses

Elucidation of Electronic Structures and Ground State Properties

The electronic structure of 1,1,3-Triphenylindene, like other substituted indenes, is fundamentally governed by its π-conjugated system. The indene (B144670) core, fused with three phenyl rings, creates an extended network of delocalized electrons, which dictates its ground state properties. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating these properties. d-nb.infofrontiersin.org DFT calculations allow for the determination of key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx

Computational models can predict the geometric structure and electronic properties. For instance, DFT calculations at the B3LYP/6-31G(d) level are commonly used to optimize the molecular geometry and calculate electronic energy levels for similar organic molecules. frontiersin.org These calculations often reveal a high degree of planarity in the core structure, which facilitates electron delocalization and influences charge transport properties. frontiersin.org

Table 1: Illustrative Electronic Properties of Substituted Indenes (Theoretical Data) This table presents representative data from DFT calculations for generic substituted indenes to illustrate the concepts, as specific data for this compound was not found in the provided search results.

| Property | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -5.6 to -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -3.4 to -3.6 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 2.0 to 2.4 eV | Determines electronic absorption and reactivity |

| Molecular Geometry | Largely coplanar core | Affects π-conjugation and charge mobility |

Spectroscopic Characterization Methodologies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its characteristic vibrational modes. nih.govspectroscopyonline.com These techniques are essential for structural confirmation and for understanding the intramolecular forces within a molecule. libretexts.org For a complex molecule like this compound, the spectra would be rich with bands corresponding to various stretching and bending modes of its constituent parts, including C-H and C=C stretching of the aromatic rings and the indene core, as well as skeletal vibrations of the entire structure. libretexts.org

Computational methods are frequently employed to assign these complex vibrational spectra. DFT calculations can simulate IR and Raman spectra by determining the vibrational frequencies and their corresponding intensities. stfc.ac.uk Analysis of related polycyclic aromatic hydrocarbons shows that these computational approaches, when combined with experimental data from techniques like inelastic neutron scattering (INS), FT-IR, and FT-Raman spectroscopy, allow for a detailed assignment of both molecular vibrations and low-frequency lattice modes in the solid state. researchgate.netwikipedia.org Lattice modes, which arise from the collective motions of molecules in a crystal, provide insight into intermolecular interactions and crystal packing. wikipedia.org

Table 2: Representative Vibrational Modes for Aromatic Compounds This table provides typical frequency ranges for vibrational modes found in aromatic hydrocarbons, as specific experimental spectra for this compound are not available in the search results.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 675 - 900 | IR, Raman |

| Skeletal Vibrations | 400 - 1000 | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules in solution. measurlabs.commsu.edu It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei, such as ¹H (proton) and ¹³C. researchgate.net

In the context of indenyl systems, NMR is particularly useful for studying dynamic processes like sigmatropic rearrangements, which involve the migration of substituents. A notable reaction of this compound involves a phenyl migration. When this compound is reduced with alkali metals like a sodium-potassium alloy in an ether solvent, an intermediate radical anion or dianion is formed. nih.gov Upon quenching this intermediate, the product obtained is 1,2,3-triphenylindan. nih.gov This transformation indicates that a phenyl group migrates from the C1 to the C2 position of the indene core during the reaction sequence. nih.gov Such rearrangements can be tracked and elucidated using advanced NMR techniques, including 2D correlation spectroscopy (COSY, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, which reveal through-bond and through-space connectivities, respectively. measurlabs.com

Analysis of Vibrational Modes and Lattice Modes

Photophysical Properties and Excited State Behavior

The photophysical properties of a molecule describe how it interacts with light, including absorption, emission, and the deactivation pathways of its excited states. These properties are intrinsically linked to the molecule's electronic structure. rsc.org

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy one (often the LUMO). scielo.org.mx The resulting absorption spectrum is characterized by one or more bands, with the lowest energy band corresponding to the HOMO-LUMO transition. The position (λ_max) and intensity (molar extinction coefficient, ε) of these bands are determined by the molecule's electronic structure. For π-conjugated systems like this, absorption typically occurs in the UV or near-UV region.

Following absorption, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically mirror-imaged to the lowest-energy absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state prior to emission (Stokes shift). rsc.org The fluorescence quantum yield (Φ_F) quantifies the efficiency of the emission process. rsc.org While specific absorption and emission data for this compound were not found, studies on related push-pull phenylethynyl-benzothiadiazole derivatives show that the electronic nature of substituents strongly influences the intramolecular charge transfer (ICT) character, which in turn governs the solvatochromic behavior (shift in λ_max with solvent polarity) and fluorescence quantum yields.

Table 3: Illustrative Photophysical Data for π-Conjugated Aromatic Systems This table presents typical data ranges for compounds with extended π-systems to illustrate the concepts, as specific experimental data for this compound was not found in the provided search results.

| Parameter | Typical Range | Significance |

|---|---|---|

| Absorption λ_max | 250 - 400 nm | Wavelength of maximum light absorption |

| Emission λ_max | 350 - 500 nm | Wavelength of maximum fluorescence |

| Molar Extinction Coefficient (ε) | 10,000 - 100,000 M⁻¹cm⁻¹ | Measure of light-absorbing ability |

| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.9 | Efficiency of light emission |

| Excited State Lifetime (τ) | 1 - 10 ns | Duration of the excited state |

Key non-radiative deactivation pathways include:

Internal Conversion (IC): A transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is typically very fast.

Intersystem Crossing (ISC): A transition between electronic states of different spin multiplicities (e.g., from a singlet state S₁ to a triplet state T₁). This is often followed by phosphorescence (emission from T₁) or non-radiative decay to the ground state.

Photoisomerization: The excited state can undergo structural changes, such as cis-trans isomerization or other rearrangements, which provide a deactivation channel. For some indene derivatives, photochemical rearrangements are known to occur.

The efficiency of these pathways is influenced by the molecule's structure, rigidity, and its interaction with the surrounding environment (e.g., solvent polarity). For example, in some molecules, twisting around a C=C bond in the excited state can lead to a conical intersection, which is an efficient pathway for non-radiative decay back to the ground state.

Influence of Ligands on Photophysical Properties

The photophysical properties of indene derivatives, including this compound, can be significantly modulated by their incorporation as ligands in larger molecular or supramolecular structures. While studies focusing solely on this compound as a ligand are specific, research on related substituted indene systems provides substantial insights into these interactions.

The introduction of indene moieties into larger conjugated systems, such as in indenofluorene derivatives, has been shown to influence the resulting material's absorption and emission characteristics. For instance, the extension of the π-conjugation in indenofluorene systems through the strategic placement of phenyl groups, akin to the structure of this compound, can lead to shifts in the absorption and photoluminescence spectra. These shifts are indicative of a modified energy landscape for electronic transitions.

A pertinent example of an indene derivative acting as a ligand is in the formation of organometallic complexes. In a study of a rhodium complex bearing a pentaphenylindenyl ligand, a close derivative of a triphenylindenyl system, the coordination to the metal center creates new charge-transfer states. This interaction directly impacts the photophysical profile of the indenyl ligand, often leading to a quenching or shifting of its intrinsic fluorescence, while giving rise to new absorption bands in the visible region of the spectrum. The nature of the metal and the other coordinating ligands further fine-tunes these properties.

The photophysical behavior of highly phenyl-substituted indenes is also of interest. For example, 1,2,3,4,6-pentaphenyl-1H-indene exhibits a specific set of absorption maxima in its UV-Vis spectrum. When such a molecule acts as a ligand, these absorption characteristics are perturbed. The table below summarizes the reported absorption maxima for a related pentaphenyl-substituted indene derivative, which can be considered as a baseline for understanding the electronic transitions that would be affected by ligand coordination.

| Compound | Solvent | Absorption Maxima (λ_max) [nm] |

| 1,2,3,4,6-Pentaphenyl-1H-indene | Dichloromethane | 299, 360 |

This table presents the absorption maxima for a related pentaphenyl-substituted indene derivative, providing a reference for the electronic transitions that are influenced by the molecular environment.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of complex molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. For derivatives of indene, DFT calculations are frequently employed to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the electronic absorption properties of the molecule.

In studies of indenofluorene-based copolymers, DFT calculations have been used to predict their electronic and optical properties. These calculations help in designing materials with tailored HOMO and LUMO energy levels for specific applications, such as in Organic Light Emitting Diodes (OLEDs). For instance, the calculated HOMO and LUMO levels for an indenofluorene-based polymer are presented in the table below.

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| P(IndF-co-BPy) | -5.78 | -2.99 | 2.79 |

This table showcases the results of DFT calculations on an indenofluorene-based copolymer, illustrating the prediction of key electronic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. For a molecule like this compound, with its multiple phenyl rings, MD simulations can provide insights into the conformational landscape. The rotation of the phenyl groups is a key dynamic process that can be investigated using MD. These simulations can reveal the preferred orientations of the phenyl rings and the energy barriers for their rotation, which can influence the molecule's packing in the solid state and its interactions in solution.

While specific MD simulation studies on this compound are not extensively reported in the literature, the methodology is well-suited to explore its conformational flexibility. Such simulations could also be used to study the interactions of this compound with solvents or other molecules, providing a molecular-level understanding of its solubility and intermolecular interactions.

Potential Energy Surface (PES) Analysis

The analysis of the Potential Energy Surface (PES) is a powerful computational tool for understanding the mechanisms of chemical reactions. A PES represents the energy of a molecule as a function of its geometry, and it can be used to identify stable isomers, transition states, and reaction pathways.

For systems related to indenes, PES analysis using computational methods like DFT has been instrumental in elucidating reaction mechanisms. For example, in the study of the thermal Cope rearrangement of a substituted vinylcyclobutane to a cyclopentene (B43876) derivative, a reaction that involves significant changes in bonding and geometry, the calculation of the PES was crucial. The analysis revealed the transition state structures and the activation energies for the rearrangement, providing a detailed picture of the reaction pathway. For this compound, PES analysis could be used to study its isomerization processes or its potential to undergo rearrangements under thermal or photochemical conditions.

Activation Strain Model for Reactivity Prediction

The Activation Strain Model, also known as the Distortion/Interaction Model, is a computational approach used to analyze and predict the reactivity of chemical reactions. This model deconstructs the activation energy of a reaction into two components: the strain energy and the interaction energy. The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy is the stabilizing interaction between the distorted reactants in the transition state.

This model provides a powerful framework for understanding the factors that control reaction barriers. While the direct application of the Activation Strain Model to the reactivity of this compound is not widely documented, it represents a promising avenue for future research. This model could be employed to understand, for example, the dienophilic reactivity of the indene core in Diels-Alder reactions or the factors influencing the acidity of the methylene (B1212753) protons. By analyzing how substituents, such as the three phenyl groups in this compound, affect the strain and interaction energies, a deeper understanding of its chemical behavior could be achieved.

Exploration of 1,1,3 Triphenylindene in Advanced Materials Science

Indane Derivatives in Organic Electronics

The indane framework is a valuable building block in the design of materials for organic electronic devices. google.com The ability to substitute the indane core at various positions allows for fine-tuning of crucial electronic properties such as energy levels and charge carrier mobility. Patents reveal that di-, tri-, and tetraphenylindane derivatives have been specifically developed for use in organic electronics, highlighting their potential in this high-tech sector. google.com

Hole Transport Materials

Hole transport materials (HTMs) are essential components in many optoelectronic devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). dyenamo.se Their primary function is to efficiently transport positive charge carriers (holes) while blocking electrons, preventing charge recombination at the electrode interface. ossila.com Key characteristics of an effective HTM include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the adjacent layer, high hole mobility for rapid charge transport, and good thermal and morphological stability. ossila.comd-nb.info

Derivatives of triphenylindane have been identified as promising candidates for HTMs. google.com The triphenylamine (B166846) and carbazole (B46965) moieties, often incorporated into high-performance HTMs, serve as a reference for the potential of similar amine-functionalized phenylindane structures. nih.gov The non-planar, propeller-like structure of the triphenyl groups on the indene (B144670) core can help to suppress crystallization and promote the formation of stable amorphous films, a desirable trait for device fabrication and longevity.

Table 1: Properties of Selected Hole Transport Materials

| Material Name | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Application |

|---|---|---|---|---|

| Spiro-OMeTAD | -5.13 | -2.06 | 8.1 x 10⁻⁵ | PSCs, ss-DSSC |

| TaTm | -5.40 | -2.35 | 4.0 x 10⁻³ | p-i-n PSCs |

| PTAA | -5.20 | -2.30 | 1.0 x 10⁻³ | PSCs, ss-DSSC |

| X51 | -5.14 | -2.21 | 1.5 x 10⁻⁴ | PSCs, ss-DSSC |

This table presents data for common benchmark HTMs to provide context for the targeted properties of new materials like indane derivatives. Data sourced from dyenamo.se.

Electron Blocking Materials

The function of an electron-blocking material (EBM) is often synergistic with that of an HTM. ossila.com By preventing electrons from reaching the anode, EBMs confine charge recombination to the desired emissive layer in an OLED, thereby increasing device efficiency and operational stability. noctiluca.eu An ideal EBM possesses a high lowest unoccupied molecular orbital (LUMO) energy level, which creates an energetic barrier for electrons, while maintaining good hole conductivity. ossila.com

Phenylindane derivatives, including those based on the 1,1,3-triphenylindene structure, have been explicitly proposed for this purpose. google.com Their inherent chemical stability and the ability to tailor their LUMO level through substituent effects make them attractive for this role. Materials like TaTm are known to function as both an HTM and an EBL, demonstrating the dual functionality achievable with these molecular designs. ossila.com

Integration into Polycyclic Aromatic Hydrocarbon (PAH) Architectures

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of multiple fused aromatic rings. iarc.fr They are of significant interest in materials science due to their unique optical and electronic properties, which are highly dependent on their size, shape, and edge structure. ntu.edu.sg The synthesis of novel PAHs is a key area of research for applications in molecular electronics and optoelectronics. nih.govrsc.org

The this compound scaffold can serve as a foundational unit for the synthesis of larger, more complex PAH systems. The phenyl groups attached to the indene core can be functionalized and used as points for extension, leading to the creation of larger, conjugated architectures. For instance, synthetic routes like the Scholl reaction, a dehydrogenative C-C coupling, can be employed to fuse aromatic units, potentially transforming triphenylindene precursors into extended, rigid PAH structures. ntu.edu.sg This bottom-up approach allows for the precise construction of designer PAHs with properties tailored for specific electronic applications. illinoisstate.edu

Applications in Functional Polymers and Dyes

The unique structure of this compound also lends itself to incorporation into functional polymers and dyes. frontiersin.org By introducing polymerizable groups onto the phenyl rings, this compound can act as a monomer or a comonomer in polymerization reactions. mdpi.com The resulting polymers would feature the bulky, rigid triphenylindene unit as a pendant group or integrated into the polymer backbone. This can impart desirable properties to the polymer, such as high thermal stability (a high glass transition temperature, Tg), and specific optical characteristics. frontiersin.org

In the realm of dyes, the chromophoric nature of the conjugated indene system can be exploited. While this compound itself is not a strong dye, its derivatives can be. For example, the introduction of electron-donating and electron-accepting groups on the phenyl rings can create a "push-pull" system, a common strategy for designing organic dyes with strong absorption and emission in the visible spectrum. medchemexpress.com These indene-based dyes could find use in applications such as sensors or as components in dye-sensitized solar cells.

Potential in Optoelectronic Devices

The culmination of the properties discussed above points to the significant potential of this compound and its derivatives in optoelectronic devices. sigmaaldrich.comchemrxiv.org These devices, which convert light into electricity (like solar cells) or electricity into light (like OLEDs), rely on a series of well-orchestrated electronic processes within a multilayered structure. bohrium.comnih.gov

Environmental and Extraterrestrial Formation Pathways of Indene Systems

Indene (B144670) Formation in Combustion Processes

In high-temperature combustion environments, such as those in flames, indene is formed through a complex network of chemical reactions involving smaller hydrocarbon radicals. uoa.grresearchgate.net These processes are critical for understanding the formation of soot, a major pollutant with significant environmental and health impacts. uoa.grcapes.gov.br

Several key mechanisms for indene formation in combustion have been identified: acs.orgmdpi.comnih.gov

Phenyl Radical Reactions: The reaction of the phenyl radical (C₆H₅) with C₃H₄ isomers, specifically allene (B1206475) and propyne, is a significant pathway. acs.orgnih.gov

Benzyl (B1604629) Radical Reactions: The benzyl radical (C₆H₅CH₂) can react with acetylene (B1199291) (C₂H₂) to form indene. mdpi.comdlr.de However, this pathway has a significant energy barrier and is more likely to occur in high-temperature environments. aip.org

Propargyl Radical Pathways: The reaction of the propargyl radical (C₃H₃) with the phenyl radical is a crucial step. This leads to the formation of indenyl radicals, which then form indene through reaction with a hydrogen radical. dlr.de

Unimolecular Decomposition: The 1-phenylallyl radical can undergo unimolecular decomposition to form indene. acs.orgnih.gov

The relative importance of these pathways can depend on the specific conditions of the combustion environment, such as temperature, pressure, and the composition of the fuel. acs.orgnih.gov For instance, in propane (B168953) flames, benzene (B151609) formation is dominated by propargyl recombination, which then provides a precursor for further PAH growth, including indene. tandfonline.com

Interactive Table: Key Reactions in Indene Formation during Combustion

| Reactant 1 | Reactant 2 | Product(s) | Environment | Citation |

|---|---|---|---|---|

| Phenyl radical (C₆H₅) | Allene (C₃H₄) | Indene + H | Combustion Flames | acs.orgnih.gov |

| Phenyl radical (C₆H₅) | Propyne (C₃H₄) | Indene + H | Combustion Flames | acs.orgnih.gov |

| Benzyl radical (C₆H₅CH₂) | Acetylene (C₂H₂) | Indene + H | High-Temperature Combustion | mdpi.comdlr.de |

| Phenyl radical (C₆H₅) | Propargyl radical (C₃H₃) | Indenyl radical + ... | Combustion Flames | dlr.de |

| Indenyl radical (C₉H₇) | H radical | Indene | Combustion Flames | dlr.de |

Formation Mechanisms in Interstellar Medium (ISM)

The detection of indene in the cold, dark molecular cloud Taurus Molecular Cloud 1 (TMC-1) has challenged previous understandings of PAH formation in space. aip.orgarxiv.org The low temperatures (around 10 Kelvin) in such environments necessitate the existence of barrierless, or low-barrier, gas-phase reaction pathways. nih.gov

Several proposed mechanisms for indene formation in the ISM include:

Methylidyne Radical and Styrene (B11656) Reaction: A significant discovery is the barrierless reaction between the methylidyne radical (CH) and styrene (C₆H₅C₂H₃). nih.gov This "methylidyne addition–cyclization–aromatization" (MACA) mechanism is efficient at the low temperatures characteristic of molecular clouds and is a strong candidate for explaining the observed abundance of indene. nih.govaip.org

Ortho-benzyne and Allyl Radical Reaction: The reaction between ortho-benzyne (C₆H₄) and the allyl radical (C₃H₅) has also been shown to form indene. While this reaction is barrierless, it involves two unstable species that have not yet been detected in deep space. nih.govaip.org

Ion-Neutral Reactions: The formation of cyclic molecules like cyclopentadiene (B3395910) from ion-neutral reactions suggests that similar pathways could contribute to the synthesis of indene's five-membered ring. aanda.org

The presence of indene in the gas phase of cold clouds is somewhat unexpected, as it would be expected to freeze onto dust grains at such low temperatures. aanda.org This suggests that efficient gas-phase formation routes are coupled with desorption mechanisms that release these molecules back into the gas phase. aanda.org

Astrochemical Modeling of Indene Abundance

Astrochemical models are computational tools used to simulate the complex reaction networks that govern the abundances of molecules in different astronomical environments. munich-iapbp.de The recent detection of indene in TMC-1 has provided a critical benchmark for these models. arxiv.org

Current findings and challenges in modeling indene abundance include:

Underprediction by Models: Initial astrochemical models, such as NAUTILUS, have been found to underpredict the observed abundance of indene in TMC-1 by several orders of magnitude. arxiv.orgmit.eduillinois.edu This discrepancy strongly indicates that the formation pathways currently included in these models are incomplete or that destruction pathways are overestimated. munich-iapbp.de

Importance of Radiative Stabilization: Recent studies on the indene cation (C₉H₈⁺) have shown that it can efficiently cool by emitting photons (radiative stabilization). aip.orgarxiv.org This process can arrest dissociation pathways, which are major destruction channels for indene in the ISM. Incorporating this effect into models helps to rationalize the high observed abundance of indene. aip.orgarxiv.org

New Avenues for Chemical Inquiry: The detection of indene, the first pure hydrocarbon PAH found in the interstellar medium, opens up new avenues for research. arxiv.orgmit.edu It provides a basis for searching for related species like cyanoindene, cyclopentadiene, and toluene, and for refining the chemical networks used in astrochemical models. arxiv.orgmit.edu The subsequent detection of 2-cyanoindene has provided the first direct observational ratio of a cyano-substituted PAH to its pure hydrocarbon counterpart in the same source, offering further constraints for models. researchgate.net

The ongoing refinement of astrochemical models, guided by new laboratory data and astronomical observations, is crucial for developing a complete picture of the organic chemistry of the interstellar medium. munich-iapbp.de

Future Research Directions and Unexplored Reactivity

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 1,1,3-triphenylindene and its derivatives often rely on classical methods that may involve harsh conditions or multi-step procedures. For instance, a facile synthesis involves the Friedel-Crafts cyclialkylation of 1,1,3,3-tetraphenyl-1-propanol using strong acids like 85% H₂SO₄ or catalysts such as AlCl₃. researchgate.net Another approach involves the photoarylation of 1,3-diphenylindenyl anion with bromobenzene, which can yield a mixture of 1,1,3- and 1,2,3-triphenylindene. acs.org

Future research should pivot towards the development of more efficient and environmentally benign synthetic strategies. rsc.orgrsc.orgnih.gov This aligns with the broader goals of green chemistry to reduce waste and energy consumption. nih.gov Key areas for exploration include:

Catalyst Development: Investigating alternative, reusable, and less hazardous catalysts to replace traditional Lewis and Brønsted acids. rsc.orgresearchgate.net This could involve heterogeneous catalysts or earth-abundant metal catalysts that offer easier separation and recyclability. rsc.org

Atom Economy: Designing synthetic pathways with high atom economy, such as one-pot or tandem/domino reactions that minimize intermediate isolation steps. acs.orgresearchgate.net For example, developing a catalytic domino reaction that forms the indene (B144670) core and installs the phenyl groups in a single, efficient sequence would be a significant advancement.

C-H Activation: Exploring direct C-H arylation methodologies to construct the triphenyl-substituted framework from a simpler indene precursor. This would avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps.

| Parameter | Conventional Method (Friedel-Crafts) researchgate.net | Proposed Future Methodology (Catalytic C-H Arylation) |

|---|---|---|

| Starting Materials | 1,1,3,3-Tetraphenyl-1-propanol | Indene, Benzene (B151609) (or Phenylating Agent) |

| Catalyst/Reagent | Stoichiometric or excess H₂SO₄ or AlCl₃ | Catalytic amount of a transition metal (e.g., Pd, Cu, Fe) |

| Solvent | Often chlorinated solvents or nitro-methane | Potentially greener solvents like Cyrene™ or ionic liquids nih.gov |

| Key Advantages | Established and often high-yielding | Higher atom economy, fewer steps, reduced waste, potentially milder conditions |

| Challenges | Harsh conditions, significant waste production | Achieving high regioselectivity, catalyst cost and stability |

Advanced Understanding of Complex Reaction Systems

This compound exhibits rich and complex reactivity, including photochemical and electrooxidative rearrangements. cdnsciencepub.comacs.org Upon direct or sensitized irradiation, 1,1-disubstituted indenes can undergo phenyl migration; for example, photolysis can convert this compound into its 1,2,3-triphenyl isomer. cdnsciencepub.comrsc.org These reactions are thought to proceed through highly reactive intermediates. researchgate.netcdnsciencepub.com Similarly, reduction with alkali metals leads to phenyl migration in an intermediate radical anion or dianion. researchgate.net

A deeper, mechanistic understanding of these transformations is crucial for controlling reaction outcomes and harnessing their synthetic potential. Future research should focus on:

In-situ Spectroscopy: Employing advanced spectroscopic techniques (e.g., time-resolved laser flash photolysis, transient absorption spectroscopy) to directly observe and characterize the fleeting intermediates (such as carbocations, radical ions, and excited states) that govern these reactions. mcmaster.ca

Computational Chemistry: Using high-level density functional theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict product distributions. syncsci.com This can provide insights into the subtle electronic and steric factors that control, for example, the regiochemistry of phenylation in Sʀɴ1 reactions. acs.org

Controlled Electrochemistry: Further exploring the electrooxidative rearrangement of this compound in various solvent-electrolyte systems to precisely control the generation of radical cations and subsequent reaction cascades. acs.org

| Reaction Type | Known Outcome | Key Intermediates | Proposed Advanced Analytical/Computational Tools |

|---|---|---|---|

| Photochemical Rearrangement rsc.org | Isomerization to 1,2,3-triphenylindene | Excited states, radicals | Femtosecond transient absorption spectroscopy, DFT modeling of excited state potential energy surfaces |

| Alkali Metal Reduction researchgate.net | Phenyl migration to form 1,2,3-triphenylindan | Radical anion, dianion | In-situ EPR spectroscopy, cyclic voltammetry, DFT calculations of anion structures |

| Electrooxidative Rearrangement acs.org | Rearrangement and trapping by nucleophiles | Radical cation | Spectroelectrochemistry, advanced mass spectrometry for product characterization |

Rational Design of Derivatives for Specific Advanced Material Applications

The indane scaffold is gaining attention for its utility in organic electronics. google.com Derivatives of di-, tri-, and tetraphenylindane have been identified as promising candidates for use as hole transport materials (HTMs) or electron blocking materials (EBMs) in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com The non-planar, rigid structure of the indane core can be beneficial for disrupting intermolecular packing, improving solubility, and ensuring high glass transition temperatures, which are all desirable properties for amorphous thin-film materials.

The rational design of this compound derivatives represents a significant avenue for future research. By systematically modifying its structure, its electronic and physical properties can be tailored for specific functions. Research efforts should be directed towards:

Functionalization for Optoelectronics: Synthesizing derivatives bearing electronically active moieties, such as triarylamines (for hole transport) or electron-withdrawing groups, on the peripheral phenyl rings. This functionalization allows for the precise tuning of HOMO/LUMO energy levels to optimize charge injection/transport and device efficiency. google.com

Structure-Property Relationship Studies: A systematic investigation into how the number and position of phenyl groups, as well as the introduction of other substituents, affect key material properties including charge carrier mobility, thermal stability, and film morphology.

Polymerization: Developing synthetic methods to incorporate the this compound unit into polymer backbones or as pendant groups. researchgate.netweiyougroup.org This could lead to new classes of solution-processable polymeric semiconductors with unique properties imparted by the bulky, non-planar indene moiety.

| Hypothetical Derivative Structure | Target Application | Desired Property Modification | Rationale |

|---|---|---|---|

| Indene core with pendant triphenylamine (B166846) groups | Hole Transport Layer (HTL) in OLEDs/Perovskite Solar Cells | Elevated HOMO level, enhanced hole mobility | Triphenylamine is a well-known hole-transporting moiety. google.com |

| Indene core with pendant benzothiadiazole groups | Electron Transport Layer (ETL) or non-fullerene acceptor in OPVs | Lowered LUMO level, enhanced electron mobility | Benzothiadiazole is a common electron-deficient building block. |

| Polymer with this compound in the backbone | Processable semiconductor for printed electronics | High solubility, high thermal stability, amorphous morphology | The bulky, non-planar structure disrupts packing and prevents crystallization. google.com |

Interdisciplinary Research with Astrophysical Chemistry

While there is no direct research linking this compound to astrophysical chemistry, its molecular structure presents intriguing possibilities for interdisciplinary studies. The interstellar medium (ISM) contains a diverse range of organic molecules, including polycyclic aromatic hydrocarbons (PAHs), which play a crucial role in interstellar physics and chemistry. nih.gov The study of complex, carbon-rich molecules like triphenylindene could serve as a valuable proxy for understanding the behavior of similar structures in space.

Future speculative research could explore:

Gas-Phase Spectroscopy: Measuring the high-resolution rotational, vibrational, and electronic spectra of this compound in the gas phase. nih.govmdpi.commdpi.com Such data could provide a reference for radio-astronomical searches for complex organic molecules in molecular clouds or protoplanetary disks.

Photodissociation and Stability: Studying the photochemistry and fragmentation pathways of this compound and its ions under simulated astrophysical conditions (i.e., isolated, low temperature, and exposed to UV radiation). This could offer insights into the formation and destruction mechanisms of large organic molecules and carbonaceous dust grains in the ISM.

Reaction Dynamics: Investigating ion-molecule or radical-molecule reactions involving the triphenylindene scaffold in the gas phase. Its combination of a stable fused-ring system with reactive phenyl groups makes it an interesting model for probing the growth of molecular complexity in space.

| Research Area | Relevance of PAHs in Astrochemistry | Potential Contribution from this compound Studies |

|---|---|---|

| Unidentified Infrared (UIR) Bands | PAHs are considered the leading carriers of the UIR bands, a set of IR emission features seen throughout the universe. | High-resolution IR spectroscopy of gas-phase triphenylindene and its ions could help refine models of UIR spectra. |

| Formation of Complex Organics | PAHs are building blocks for larger molecules, fullerenes, and carbon dust. | Studying the photolytic rearrangement and fragmentation of triphenylindene could model complex isomerizations and growth pathways. rsc.orgmcmaster.ca |

| Charge and Energy Balance | Photoelectric heating from PAHs is a primary heating mechanism for interstellar gas. | Determining the ionization potential and electron affinity of triphenylindene would provide data for a non-planar analogue to planar PAHs. |

常见问题

Q. What are the established synthetic routes for 1,1,3-Triphenylindene, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound can be synthesized via reduction of ketones (e.g., 2,3,3-triphenylindanone) using acidic aqueous conditions (H₂O-HCl). Column chromatography (Florisil, petroleum ether/benzene eluents) is critical for separating isomers and byproducts . Optimization involves adjusting reaction time, temperature, and purification protocols. For example, thin-layer chromatography (TLC) with UV-active plates helps monitor reaction progress, while elemental analysis validates purity (e.g., C: 93.47%, H: 6.60%) .

Q. How is this compound structurally characterized using spectroscopic techniques?

- Methodological Answer : NMR spectroscopy is key:

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.50–7.53), while vinylic protons (C-3) resonate as distinct singlets or doublets (e.g., δ 3.12 for C-1 protons in related indenes) .

- ¹³C NMR : Differentiates sp² (aromatic/vinylic) and sp³ carbons.

- Elemental Analysis : Confirms empirical formula (e.g., C₂₇H₂₂) and purity .

Advanced Research Questions

Q. How do reaction conditions dictate product selectivity in this compound synthesis?

- Methodological Answer : Electrochemical oxidation of precursors (e.g., 1,2,2,2-tetraphenylcyclopropane) yields this compound in non-basic media, whereas basic conditions favor tetraphenylallene. This highlights the role of proton availability in stabilizing intermediates. Researchers should use cyclic voltammetry to map redox potentials and control reaction pathways .

Q. What mechanistic insights do flash photolysis studies provide for this compound?

- Methodological Answer : Flash photolysis of this compound generates arylisoindene intermediates (λ = 400–550 nm), with lifetimes quantified via first-order decay kinetics. For example, decay rates (k) vary with substituent electronic effects (e.g., electron-withdrawing groups reduce k). Time-resolved spectroscopy and DFT calculations can correlate transient stability with substituent effects .

Q. How can computational methods validate experimental data on this compound’s reactivity?

- Methodological Answer : DFT calculations model vinyl cation intermediates (e.g., trifluoromethylated cations) to predict regioselectivity in superacid-mediated reactions. Comparing computed NMR chemical shifts (e.g., ¹⁹F NMR for CF₃ groups) with experimental data validates mechanistic hypotheses .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. For instance, arylisoindenes observed via flash photolysis in inert solvents (e.g., hexane) show longer lifetimes than in polar media. Researchers should replicate studies under controlled solvent/atmosphere conditions and use multiple characterization tools (e.g., UV-Vis, NMR) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。